![molecular formula C10H10N2O3 B010744 1-Benzyl-5-hydroxyimidazolidine-2,4-dione CAS No. 110668-56-9](/img/structure/B10744.png)
1-Benzyl-5-hydroxyimidazolidine-2,4-dione
Overview
Description
1-Benzyl-5-hydroxyimidazolidine-2,4-dione, also known as BHIM, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. BHIM has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
1-Benzyl-5-hydroxyimidazolidine-2,4-dione exerts its biological effects by modulating various signaling pathways in the body. It has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This compound has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant enzymes. Additionally, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. This compound has also been found to improve glucose metabolism and insulin sensitivity. Additionally, this compound has been shown to protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-Benzyl-5-hydroxyimidazolidine-2,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, this compound also has some limitations. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several potential future directions for research on 1-Benzyl-5-hydroxyimidazolidine-2,4-dione. One area of interest is the development of more stable analogs of this compound that can be used in vivo. Another area of interest is the investigation of this compound in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, this compound is a heterocyclic compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound can be synthesized through a multistep process and has been extensively studied for its potential therapeutic applications in various diseases. Future research on this compound should focus on the development of more stable analogs and the investigation of its potential therapeutic applications in combination with other drugs or therapies.
Scientific Research Applications
1-Benzyl-5-hydroxyimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to possess anticancer properties by inducing apoptosis and inhibiting tumor growth.
properties
CAS RN |
110668-56-9 |
---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 g/mol |
IUPAC Name |
1-benzyl-5-hydroxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c13-8-9(14)12(10(15)11-8)6-7-4-2-1-3-5-7/h1-5,9,14H,6H2,(H,11,13,15) |
InChI Key |
XERNRFRHTSHCDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(C(=O)NC2=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=O)NC2=O)O |
synonyms |
5-Hydroxy-1-(phenylmethyl)-2,4-imidazolindion |
Origin of Product |
United States |
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